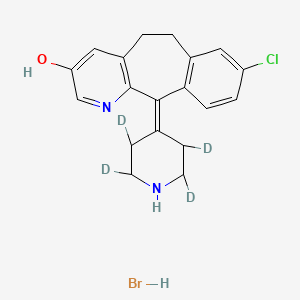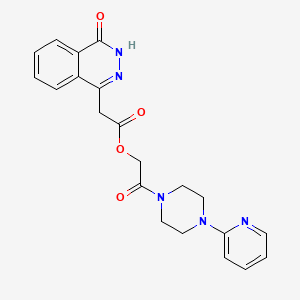
Tankyrase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tankyrase-IN-3 is a potent and selective inhibitor of tankyrase enzymes, which belong to the poly (ADP-ribose) polymerase family. Tankyrase enzymes play a crucial role in various cellular processes, including Wnt signaling, telomere maintenance, and glucose metabolism. Inhibition of tankyrase has emerged as a promising strategy for the treatment of various cancers and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tankyrase-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
- Formation of a core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This may include:
- Optimization of reaction conditions to enhance efficiency.
- Use of large-scale reactors and automated systems.
- Implementation of stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Tankyrase-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tankyrase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of tankyrase enzymes in various chemical reactions.
Biology: Employed in cellular and molecular biology research to investigate the functions of tankyrase in cell signaling and metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, metabolic disorders, and other diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting tankyrase enzymes .
Mechanism of Action
Tankyrase-IN-3 exerts its effects by selectively inhibiting the activity of tankyrase enzymes. The inhibition occurs through binding to the catalytic domain of the enzyme, preventing the transfer of ADP-ribose units to target proteins. This disruption of ADP-ribosylation leads to the stabilization of proteins involved in Wnt signaling and other pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Tankyrase-IN-1: Another potent tankyrase inhibitor with a similar mechanism of action.
XAV939: A well-known tankyrase inhibitor used in various research studies.
G007-LK: A selective tankyrase inhibitor with distinct structural features.
Uniqueness of Tankyrase-IN-3: this compound is unique due to its high selectivity and potency against tankyrase enzymes. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H21N5O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate |
InChI |
InChI=1S/C21H21N5O4/c27-19(26-11-9-25(10-12-26)18-7-3-4-8-22-18)14-30-20(28)13-17-15-5-1-2-6-16(15)21(29)24-23-17/h1-8H,9-14H2,(H,24,29) |
InChI Key |
BICBEWYEEOEYFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
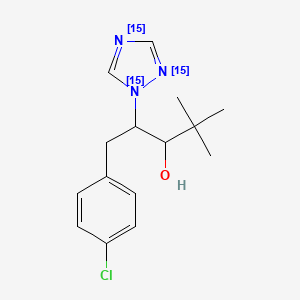
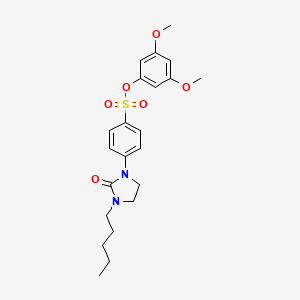
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)
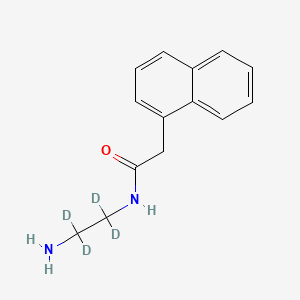
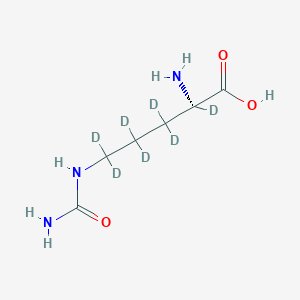

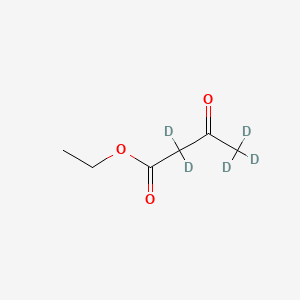

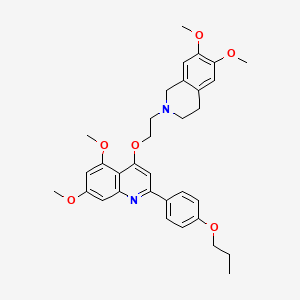
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)
